molecular formula C16H24BFO3 B6357138 2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628139-10-5

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6357138
CAS RN: 1628139-10-5
M. Wt: 294.2 g/mol
InChI Key: MPFPEBHZXKWOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TBF-DMB, is a boronic ester used in organic synthesis and biochemical research. TBF-DMB is an important building block in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical and biotechnology industries. It is used as a catalyst in the synthesis of various organic compounds and as an inhibitor of enzymes. TBF-DMB is also used in the study of enzyme kinetics and protein-protein interactions.

Mechanism of Action

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. This compound can also bind to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus reducing the effectiveness of drug treatments. This compound has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of fats, carbohydrates and proteins, and to inhibit the activity of enzymes involved in the synthesis of lipids.

Advantages and Limitations for Lab Experiments

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. In addition, this compound is soluble in a variety of organic solvents and can be used in a variety of reaction conditions. However, this compound is also relatively expensive, and can be difficult to obtain in large quantities.

Future Directions

The use of 2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research is still in its early stages, and there are many potential future directions for its use. These include the development of new catalysts and inhibitors, the study of its effects on the structure and function of proteins, the study of its effects on the structure and dynamics of biological membranes, and the development of new methods for its synthesis. In addition, this compound could be used to study the effects of drugs on enzyme activity, as well as to study the effects of drugs on the structure and function of proteins. Finally, this compound could be used to study the effects of drugs on the metabolism of fats, carbohydrates and proteins, and to study the effects of drugs on the synthesis of lipids.

Synthesis Methods

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from 3-t-butoxy-5-fluorophenol and 1,3,2-dioxaborolane in a two-step process. In the first step, 3-t-butoxy-5-fluorophenol is treated with 1,3,2-dioxaborolane in the presence of a base, such as sodium hydroxide, to form the boronic ester. In the second step, the boronic ester is reacted with a Grignard reagent, such as methylmagnesium chloride, to form this compound.

Scientific Research Applications

2-(3-t-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of various organic compounds and as an inhibitor of enzymes. This compound is also used in the study of enzyme kinetics and protein-protein interactions. In addition, this compound has been used to study the structure and function of proteins, as well as to study the structure and dynamics of biological membranes.

properties

IUPAC Name

2-[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFO3/c1-14(2,3)19-13-9-11(8-12(18)10-13)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPEBHZXKWOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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